molecular formula C13H9ClN2O2S B1588560 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 744209-63-0

4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1588560
M. Wt: 292.74 g/mol
InChI Key: ZWIKJILDMNXRAR-UHFFFAOYSA-N
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Patent
US09200004B2

Procedure details

To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (Ark Pharm, 5.023 g, 32.92 mmol) in DCM (150 mL), DMAP (418.1 mg, 3.422 mmol) was added, followed by triethylamine (4.984 g, 49.25 mmol) and benzenesulfonyl chloride (6.904 g, 39.09 mmol). After stirring at room temperature for 15 h, the mixture was washed with 1 M HCl (100 mL). The organic layer was washed with saturated aq. NaHCO3 (100 mL) and brine (100 mL), then dried over Na2SO4 and concentrated under reduced pressure. The resulting residue was purified by chromatography on silica gel (0-100% EtOAc in hexanes) to give the sub-title compound as a pale yellow solid (9.39 g, 97%). LCMS calc. for C13H10ClN2O2S (M+H)+: m/z=293.0. found 293.0.
Quantity
5.023 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
418.1 mg
Type
catalyst
Reaction Step One
Quantity
4.984 g
Type
reactant
Reaction Step Two
Quantity
6.904 g
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.C(N(CC)CC)C.[C:18]1([S:24](Cl)(=[O:26])=[O:25])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C(Cl)Cl.CN(C1C=CN=CC=1)C>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([S:24]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)(=[O:26])=[O:25])[CH:9]=[CH:10][C:3]=12

Inputs

Step One
Name
Quantity
5.023 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)NC=C2
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
418.1 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
4.984 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
6.904 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with 1 M HCl (100 mL)
WASH
Type
WASH
Details
The organic layer was washed with saturated aq. NaHCO3 (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography on silica gel (0-100% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)N(C=C2)S(=O)(=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 9.39 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.